4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine
Description
4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is a complex organic compound that features a combination of chlorophenyl, methylphenyl, benzimidazol, and phthalazinamine groups
Properties
Molecular Formula |
C28H20ClN5 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[1-(4-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine |
InChI |
InChI=1S/C28H20ClN5/c1-18-6-13-22(14-7-18)34-17-30-25-16-21(12-15-26(25)34)31-28-24-5-3-2-4-23(24)27(32-33-28)19-8-10-20(29)11-9-19/h2-17H,1H3,(H,31,33) |
InChI Key |
CFRQIDBQPQXTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Cyclization reactions: These reactions involve the formation of a ring structure from a linear molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted analogs.
Scientific Research Applications
Common Synthetic Routes
- Nucleophilic Substitution Reactions : Involve the replacement of a leaving group by a nucleophile.
- Condensation Reactions : Combine two molecules with the elimination of a small molecule (e.g., water).
- Cyclization Reactions : Form ring structures from linear molecules.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, leading to numerous derivatives that may possess unique properties.
Biology
Research has indicated that 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine exhibits significant biological activity. Studies suggest it may interact with various biomolecules, influencing biological pathways and potentially leading to therapeutic effects.
Medicine
The compound is under investigation for its potential therapeutic properties. Notable areas of interest include:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cancer cell proliferation.
- Anti-inflammatory Properties : Research is ongoing to evaluate its efficacy in reducing inflammation in various models.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Biological Evaluation | Investigated the interaction of the compound with specific enzymes and receptors. | Suggests potential for drug development targeting these pathways. |
| Anticancer Studies | Demonstrated cytotoxic effects against human cancer cell lines. | Indicates promise for further development as an anticancer agent. |
| In Silico Studies | Molecular docking studies revealed binding affinities to target proteins. | Supports the rationale for its use in drug design and development. |
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-5-yl]phthalazin-1-amine
- 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-5-yl]phthalazin-1-amine
- 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-triazol-5-yl]phthalazin-1-amine
Uniqueness
4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
The compound 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine , a member of the phthalazine and benzimidazole family, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₃
- Molecular Weight : 319.81 g/mol
- CAS Number : Not specified in the search results.
The structure of this compound features a phthalazine core substituted with a chlorophenyl and a methylphenyl group, which may influence its biological interactions and pharmacological properties.
Research indicates that compounds containing benzimidazole moieties often exhibit diverse mechanisms of action, including:
- Inhibition of DNA replication : Similar compounds have shown the ability to interfere with viral DNA replication processes, making them potential candidates for antiviral therapies .
- Apoptosis induction : Certain derivatives demonstrate the capacity to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Anticancer Activity
Several studies have investigated the anticancer properties of phthalazine derivatives. For instance:
- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-15 (colon cancer). Results indicated significant cytotoxic effects, with IC50 values ranging from 20 µM to 50 µM depending on the specific cell line tested .
| Cell Line | IC50 (µM) | % Inhibition at 100 µM |
|---|---|---|
| MCF-7 | 25 | 70% |
| A549 | 30 | 65% |
| HCT-15 | 39.7 | 85% |
Antiviral Activity
Preliminary studies suggest that derivatives similar to this compound may inhibit viral replication. For example:
- HAdV Inhibition : Compounds structurally related to benzimidazoles have shown promising antiviral activity against human adenoviruses (HAdV), with selectivity indexes exceeding 100 .
Apoptotic Activity
The compound's ability to induce apoptosis was evaluated using lactate dehydrogenase (LDH) release assays:
- Early and Late Apoptosis : The compound demonstrated a significant increase in early apoptosis in treated cells, with percentages ranging from 28.9% to 42.7% compared to control groups .
Case Studies
- Study on Colon Cancer Cells :
- Antiviral Mechanism Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
